
(R)-(-)-1-(2-吡咯烷基甲基)吡咯烷
描述
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are N-heterocycles that are significant in medicinal chemistry due to their presence in a variety of bioactive molecules and pharmaceuticals. They are characterized by a five-membered ring containing one nitrogen atom.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of stereochemistry. For instance, the synthesis of a defense alkaloid of the Mexican bean beetle, which is a pyrrolidine derivative, starts from (R)-proline and involves the creation of a second stereogenic center through nucleophilic addition and reductive bond cleavage, resulting in a product with high enantiomeric and diastereomeric purity . Similarly, the synthesis of multisubstituted pyrrolidines with precise stereochemical arrangements, such as trisubstituted β-prolines, can be achieved via Rh-catalyzed C-H amination, demonstrating the importance of catalysis in the synthesis of complex pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic methods, such as IR, 1H NMR, 13C NMR, and HRMS, as well as single-crystal X-ray diffraction analysis. For example, the crystal structure of a pyrrolidine derivative synthesized from (2S,4R)-4-hydroxy-L-proline and L-proline was determined to belong to the triclinic system, with specific bond angles and distances defining the three-dimensional arrangement of atoms within the crystal .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. The rhodium-catalyzed 1,4-addition of arylboronic acids to certain pyrrolidine derivatives, such as 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, is an example of how these compounds can act as Michael acceptors in asymmetric synthesis, leading to the formation of new derivatives with potential medicinal applications . Additionally, the synthesis of pyridines from α,β-unsaturated oximes and alkynes using Rh(III) catalysis demonstrates the versatility of pyrrolidine derivatives in forming other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds and the involvement of ethanol in the crystal structure can lead to the formation of supramolecular structures, which can affect properties such as solubility and melting point . The steric and electronic properties of substituents on the pyrrolidine ring can also influence the reactivity and interaction of these compounds with biological targets, as seen in the antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives .
科学研究应用
合成和化学性质
环加成反应中的吡咯烷:吡咯烷,包括 (R)-(-)-1-(2-吡咯烷基甲基)吡咯烷,在杂环有机化合物的合成中至关重要。它们用于 [3+2] 环加成反应,展示了它们在创建具有潜在医药和工业应用(如染料和农用化学品)的化合物中的重要性 (Żmigrodzka 等人,2022)。
对映体的合成:3-甲基-N-(3-甲基丁基)吡咯烷的两个对映体的合成,包括 (R)-1,展示了化学多功能性和立体化学在产生具有特定对映体的吡咯烷中的重要性,这些吡咯烷可以根据其构型具有不同的应用 (Veith 等人,1997)。
生物和医药化学
GPR40 激动剂:含有吡咯烷的化合物,包括 (R)-1 变体,因其在治疗 2 型糖尿病方面的潜力而被探索。这些化合物与 GPR40 受体的结合活性及其对胰岛素和 GLP-1 分泌的体外影响表明它们在医药化学中的重要性 (Jurica 等人,2017)。
合成中的立体化学多样性:吡咯烷合成中可以实现的不同立体化学模式突显了它们在合成和医药化学中的重要性。这种多样性允许创建具有特定生物学特性的化合物 (Adrio & Carretero, 2019)。
药物分子中的多取代吡咯烷:吡咯烷是药物分子中的顶级环系统。以精确的立体化学合成多取代吡咯烷(如 (R)-(-)-1-(2-吡咯烷基甲基)吡咯烷)的方法对于开发密集修饰的衍生物至关重要,突出了它们在医药化学中的作用 (Tang 等人,2022)。
属性
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWRMSQRFEIEB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60419-23-0 | |
| Record name | (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

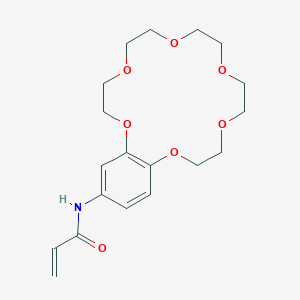

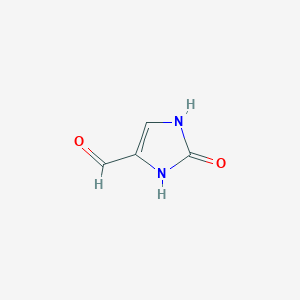
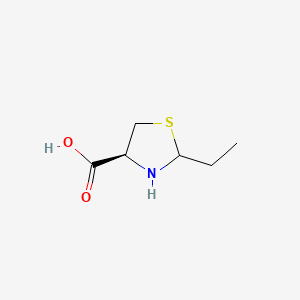

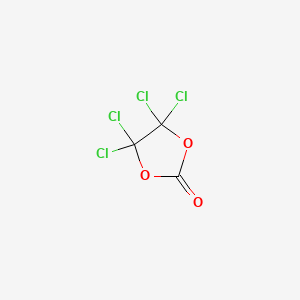




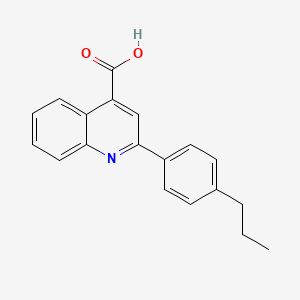
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

